Isothiazole, 3-(4-methoxyphenyl)-
Overview
Description
Isothiazole, 3-(4-methoxyphenyl)-: is a heterocyclic compound that belongs to the class of isothiazoles. Isothiazoles are five-membered rings containing both sulfur and nitrogen atoms. The presence of these heteroatoms in a 1,2-relationship imparts unique chemical properties to the compound, making it valuable in various fields such as medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reactions: One common method involves the condensation of thiohydroxylamine with α,β-unsaturated carbonyl compounds.
Metal-Catalyzed Approaches: Recent advances have introduced metal-catalyzed methods that allow for the synthesis of densely decorated isothiazoles.
Ring Rearrangements: Another approach involves the rearrangement of pre-existing heterocyclic rings to form the isothiazole structure.
Industrial Production Methods: Industrial production methods for isothiazoles often involve large-scale condensation reactions and metal-catalyzed processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, organometallic compounds.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted isothiazoles.
Scientific Research Applications
Chemistry: Isothiazole, 3-(4-methoxyphenyl)- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology and Medicine: In medicinal chemistry, isothiazole derivatives are explored for their potential therapeutic properties. They exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties .
Industry: The compound is used in the development of agrochemicals and industrial chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of isothiazole, 3-(4-methoxyphenyl)- involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
Thiazole: Another five-membered ring containing sulfur and nitrogen.
Oxazole: A five-membered ring containing oxygen and nitrogen.
Thiadiazole: A five-membered ring containing sulfur and two nitrogen atoms.
Uniqueness: Isothiazole, 3-(4-methoxyphenyl)- is unique due to the presence of both sulfur and nitrogen in a 1,2-relationship. This configuration imparts distinct chemical properties, making it more reactive and versatile compared to other similar compounds .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1,2-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-12-9-4-2-8(3-5-9)10-6-7-13-11-10/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOCQASQENYOEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80481691 | |
Record name | Isothiazole, 3-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80481691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10514-27-9 | |
Record name | Isothiazole, 3-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80481691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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